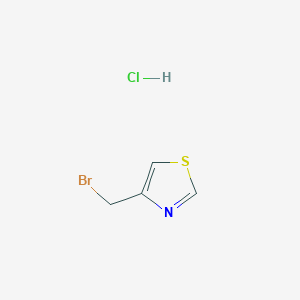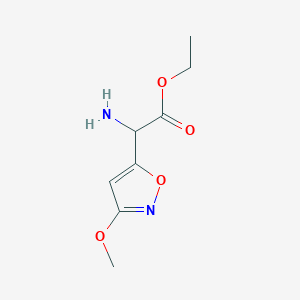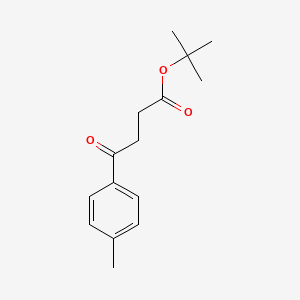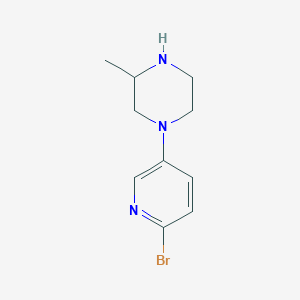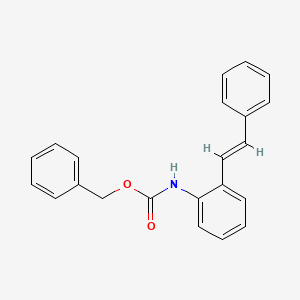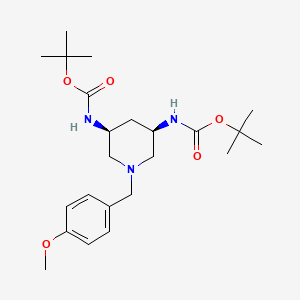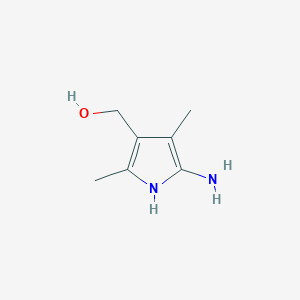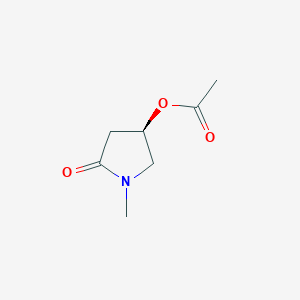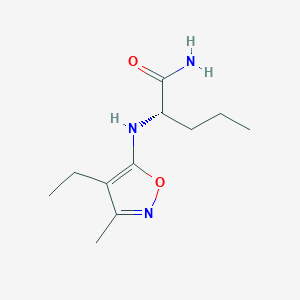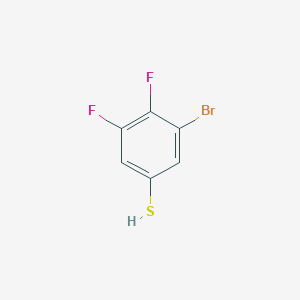
3-Bromo-4,5-difluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,5-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H2BrF2SH It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-difluorobenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable precursor such as 3-bromo-4,5-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Diazotization: The amine is then converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is treated with thiourea to introduce the thiol group, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4,5-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming difluorobenzenethiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include 3-amino-4,5-difluorobenzenethiol or 3-methoxy-4,5-difluorobenzenethiol.
Oxidation: Products include 3-Bromo-4,5-difluorobenzenesulfonic acid.
Reduction: Products include 4,5-difluorobenzenethiol.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-Bromo-4,5-difluorobenzenethiol is used as a building block for the
Propriétés
Formule moléculaire |
C6H3BrF2S |
|---|---|
Poids moléculaire |
225.06 g/mol |
Nom IUPAC |
3-bromo-4,5-difluorobenzenethiol |
InChI |
InChI=1S/C6H3BrF2S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
Clé InChI |
FXVDVEMXOWANJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)Br)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


